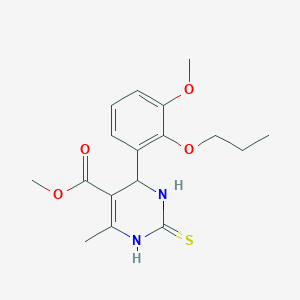![molecular formula C14H19N5O2S B313351 N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B313351.png)
N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group, a methoxyphenyl group, and a tetrazole ring, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butylamine with 4-methoxybenzyl chloride to form N-tert-butyl-4-methoxybenzylamine. This intermediate is then reacted with thiourea and sodium nitrite to introduce the tetrazole ring, resulting in the formation of the target compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the cleavage of the tetrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved tetrazole derivatives
Substitution: Substituted acetamide derivatives
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and methoxyphenyl group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butyl-2-thioimidazole: Shares the tert-butyl and sulfur-containing groups but differs in the heterocyclic ring structure.
N-(tert-butyl)-2-(4-methoxyphenyl)acetamide: Similar in having the tert-butyl and methoxyphenyl groups but lacks the tetrazole ring.
Uniqueness
N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Eigenschaften
Molekularformel |
C14H19N5O2S |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-tert-butyl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C14H19N5O2S/c1-14(2,3)15-12(20)9-22-13-16-17-18-19(13)10-5-7-11(21-4)8-6-10/h5-8H,9H2,1-4H3,(H,15,20) |
InChI-Schlüssel |
CPANCVSEJZQOBZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CSC1=NN=NN1C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(C)(C)NC(=O)CSC1=NN=NN1C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(2,4-Dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B313268.png)
![ethyl [(5E)-5-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B313270.png)


![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B313277.png)
![N-(2-methyl-1-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}propyl)-2-thien-2-ylacetamide](/img/structure/B313279.png)
![N-{1-[(2-{4-[(4-cyanobenzyl)oxy]-3,5-diiodobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(2-thienyl)acetamide](/img/structure/B313281.png)
![3-methyl-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B313282.png)
![N-{1-[(2-{3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-thien-2-ylacetamide](/img/structure/B313283.png)
![N-[1-({2-[4-(cyanomethoxy)-3-ethoxybenzylidene]hydrazino}carbonyl)-2-methylpropyl]-2-thien-2-ylacetamide](/img/structure/B313284.png)

![N-[1-({2-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]hydrazino}carbonyl)-2-methylpropyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B313288.png)
![N-[1-({2-[4-(benzyloxy)-3-nitrobenzylidene]hydrazino}carbonyl)-2-methylpropyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B313289.png)
![N-[(Z)-[4-(2-anilino-2-oxoethoxy)phenyl]methylideneamino]-5-bromo-1-benzofuran-2-carboxamide](/img/structure/B313291.png)
